2-Methylidene-6-oxabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
104189-99-3 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-methylidene-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8O/c1-4-2-3-5-6(4)7-5/h5-6H,1-3H2 |
InChI Key |
IJXHWDSAAGOFNP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2C1O2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methylidene 6 Oxabicyclo 3.1.0 Hexane Systems
Mechanistic Elucidation of Key Formation Reactions
The synthesis of the 6-oxabicyclo[3.1.0]hexane core, a key structural feature, can be achieved through various powerful organic reactions. Understanding the mechanisms of these formation reactions is crucial for controlling stereochemistry and yield.
The Simmons-Smith reaction is a cornerstone method for the stereospecific synthesis of cyclopropanes from alkenes. mdpi.com This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene (B1212753) unit to a double bond. mdpi.com Mechanistic studies have shown that the reaction proceeds in a concerted fashion through a characteristic "butterfly-shaped" transition state. mdpi.com
In this transition state, the zinc atom of the carbenoid coordinates to a directing group on the substrate, such as a hydroxyl group in an allylic alcohol, while the methylene group is transferred to the alkene face on the same side as the directing group. This chelation control is pivotal for the high stereoselectivity observed in the cyclopropanation of chiral olefins. mdpi.comunl.pt The rate and success of the Simmons-Smith cyclopropanation are influenced by several factors, including the choice of solvent and the electronic and steric nature of substituents on both the alkene substrate and the zinc carbenoid. mdpi.com
| Factor | Description | Reference |
|---|---|---|
| Transition State | Proceeds through a concerted, butterfly-shaped transition state. | mdpi.com |
| Stereocontrol | High stereoselectivity is often achieved via chelation of the zinc carbenoid to a directing group (e.g., hydroxyl) on the substrate. | unl.pt |
| Influencing Variables | The reaction rate and outcome are dependent on the solvent, substrate substituents, and the nature of the zinc carbenoid. | mdpi.com |
Homogeneous gold catalysis has become a powerful tool for constructing strained ring systems, including the 2-oxabicyclo[3.1.0]hexane skeleton. acs.org A common pathway involves the cycloisomerization of 1,6-enynes catalyzed by a gold(I) complex. nih.govacs.org
The mechanism, supported by DFT calculations, initiates with the gold(I)-catalyzed 5-exo-dig cyclization of the 1,6-enyne. acs.orgnih.gov This step forms a highly reactive cyclopropyl (B3062369) gold carbene intermediate. acs.orgnih.gov This electrophilic carbene can then be trapped by various nucleophiles. nih.gov In the synthesis of 2-oxabicyclo[3.1.0]hexanes, the cyclopropyl gold carbene reacts with an aldehyde or ketone. acs.orgnih.gov This subsequent step involves a Prins-type cyclization followed by demetalation, which stereoselectively yields the final oxabicyclic product. acs.org The entire sequence can be viewed as a tandem reaction that efficiently builds molecular complexity. nih.gov
| Step | Description | Intermediate/Species | Reference |
|---|---|---|---|
| 1. Activation | A Gold(I) catalyst activates the alkyne of a 1,6-enyne. | (η²-alkyne)gold(I) complex | acs.org |
| 2. Cyclization | A 5-exo-dig cyclization occurs. | Cyclopropyl gold carbene | acs.orgnih.gov |
| 3. Trapping | The carbene is trapped by a carbonyl compound (aldehyde or ketone). | Oxonium intermediate | acs.org |
| 4. Final Cyclization | A Prins-type cyclization and demetalation afford the product. | 2-Oxabicyclo[3.1.0]hexane | acs.orgnih.gov |
Transformations Involving the Bicyclic Ring System
The inherent strain in the 6-oxabicyclo[3.1.0]hexane ring system makes it susceptible to various transformations, particularly those involving the opening of the epoxide or cyclopropane (B1198618) rings.
The epoxide ring within the 6-oxabicyclo[3.1.0]hexane scaffold can be susceptible to nucleophilic attack, including intramolecular reactions. This reactivity was notably observed during attempts to synthesize conformationally locked carbocyclic nucleoside analogues. conicet.gov.arresearchgate.net
In this research, the 6-oxabicyclo[3.1.0]hexane system served as a rigid template. While the synthesis of purine-based analogues was successful, the corresponding pyrimidine (B1678525) nucleosides proved to be unstable. conicet.gov.arresearchgate.net Following the coupling of the bicyclic scaffold with pyrimidine bases like thymine (B56734) and uracil (B121893), a facile intramolecular ring-opening of the epoxide occurred. conicet.gov.ar The nucleophilic pyrimidine base attacked the epoxide, leading to the exclusive formation of anhydride (B1165640) products. conicet.gov.arresearchgate.net This reaction was found to be temperature-dependent, highlighting the lability of the epoxide in the presence of a suitably positioned internal nucleophile. conicet.gov.ar
| Nucleobase Type | Stability of Bicyclic System | Reaction Outcome | Reference |
|---|---|---|---|
| Purine (B94841) (e.g., Adenine, Guanine) | Stable | Successful formation of the target conformationally locked nucleoside. | conicet.gov.arresearchgate.net |
| Pyrimidine (e.g., Thymine, Uracil) | Unstable | Facile intramolecular epoxide ring-opening leading to anhydride formation. | conicet.gov.arresearchgate.net |
The three-membered cyclopropane ring in bicyclo[3.1.0]hexane systems is strained and can undergo cleavage under certain conditions. In derivatives like 2-methylene-6,6-dimethylbicyclo[3.1.0]hexanes, the presence of the exocyclic double bond creates a vinylcyclopropane (B126155) system, which has unique reactivity. lookchem.com
Electrophilic addition to the methylidene group can trigger the cleavage of the cyclopropane ring. lookchem.com The mechanism involves the attack of an electrophile (e.g., H⁺ from hydrogen bromide) on the double bond, which can lead to the formation of a cyclopropylcarbinyl cation. This highly reactive intermediate can then rearrange, favoring the rupture of the proximal external bond of the three-membered ring. lookchem.com The presence of substituents, such as gem-dimethyl groups, can stabilize the resulting carbocation, providing a low-energy pathway for this ring-cleavage process, ultimately leading to rearranged products like dienes or 1,5-adducts. lookchem.com
Reactivity of the Methylidene Group in 2-Methylidene-6-oxabicyclo[3.1.0]hexane
The exocyclic methylidene (or methylene) group in this system is not an isolated double bond; its reactivity is significantly influenced by the adjacent strained cyclopropane ring. The close proximity of the π-orbitals of the double bond and the bent σ-orbitals of the three-membered ring creates a conjugated system. lookchem.com
This electronic interaction makes the methylidene group susceptible to electrophilic attack, which can initiate skeletal rearrangements as described previously. lookchem.com Electrophilic addition to the vinylcyclopropane moiety can trigger a cascade where the initial carbocation formation is followed by the cleavage of the cyclopropane ring. lookchem.com This unique reactivity means that reactions targeting the methylidene group can lead to complex transformations involving the entire bicyclic core, rather than simple addition products. lookchem.com
Investigations into Electrophilic and Nucleophilic Additions to the Exocyclic Double Bond
The exocyclic double bond in this compound is a key site for chemical transformations. Its reactivity towards electrophiles and nucleophiles is influenced by the electronic properties of the bicyclic system and the strain of the three-membered ring.
Electrophilic Addition:
Electrophilic addition reactions to alkenes are fundamental processes in organic chemistry. unacademy.comstudysmarter.co.ukquizlet.comlibretexts.orgpressbooks.pub In the case of this compound, the addition of an electrophile (E+) to the exocyclic double bond is expected to proceed via the formation of a carbocation intermediate. The regioselectivity of this addition would be dictated by the stability of the resulting carbocation. Attack of the electrophile on the terminal methylene carbon would lead to a tertiary carbocation adjacent to the cyclopropane ring and the ether oxygen, which would be stabilized by hyperconjugation and potentially by the neighboring oxygen atom. Subsequent attack by a nucleophile (Nu-) would complete the addition process.
The strain of the cyclopropane ring can influence the reaction pathway. In some cases, electrophilic attack on a methylidenecyclopropane can lead to ring-opening of the cyclopropane, resulting in rearranged products. The specific outcome would depend on the nature of the electrophile and the reaction conditions.
Nucleophilic Addition:
Nucleophilic addition to a simple, unactivated exocyclic double bond is generally not favored. However, if the this compound system is substituted with electron-withdrawing groups, the exocyclic double bond can become sufficiently electrophilic to react with nucleophiles in a Michael-type addition. mdpi.combham.ac.ukyoutube.com For instance, the presence of ester or cyano groups at the cyclopropane ring could activate the methylidene moiety towards nucleophilic attack.
The mechanism of nucleophilic addition would involve the attack of a nucleophile on the terminal methylene carbon, leading to the formation of a carbanion intermediate. This intermediate would then be protonated or react with an electrophile to yield the final product. The stereoselectivity of such additions would be influenced by the steric hindrance of the bicyclic system.
| Addition Type | Reagent Class | Potential Intermediate | Expected Product |
| Electrophilic | Protic Acids (H-X), Halogens (X₂) | Tertiary Carbocation | Halogenated or Hydroxylated Bicyclic System |
| Nucleophilic | Soft Nucleophiles (e.g., thiols, amines) on activated systems | Carbanion | Functionalized Bicyclic System |
Exploration of Cycloaddition Reactions Involving the Methylidene Moiety
The exocyclic double bond of this compound can participate as a 2π component in various cycloaddition reactions, providing a route to more complex polycyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction):
The methylidene group can act as a dienophile in Diels-Alder reactions with conjugated dienes. researchgate.net The reactivity of the double bond in this context would be influenced by its electronic nature. Electron-withdrawing substituents on the bicyclic frame would enhance its dienophilic character. The stereoselectivity of the Diels-Alder reaction would be governed by the approach of the diene to the less sterically hindered face of the bicyclic system.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):
1,3-Dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.comnih.govrsc.orgchem-station.com The exocyclic double bond of this compound can react with various 1,3-dipoles, such as nitrones and diazomethane, to form spiro-heterocyclic products. cas.cn For example, the reaction with a nitrone would yield a spiro-isoxazolidine derivative. nih.gov The regioselectivity of the cycloaddition would depend on the electronic and steric properties of both the 1,3-dipole and the methylidene moiety. nih.gov
Interestingly, studies on a related dihydrofuran system have shown it to be unreactive towards cycloaddition with diazomethane, suggesting that the electronic nature of the bicyclic system can significantly impact its reactivity in such transformations. nih.gov
| Cycloaddition Type | Reagent | Intermediate/Transition State | Product Type |
| [4+2] Diels-Alder | Conjugated Diene | Concerted Pericyclic | Spirocyclic Six-membered Ring |
| [3+2] 1,3-Dipolar | Nitrone | Concerted Pericyclic | Spiro-isoxazolidine |
| [3+2] 1,3-Dipolar | Diazomethane | Concerted Pericyclic | Spiro-pyrazoline |
Metal-Mediated Transformations of Oxabicyclo[3.1.0]hexane Derivatives
Transition metals can mediate a variety of transformations of the this compound system, leading to unique and often complex molecular architectures.
Copper-Mediated Oxidative Functionalization of Unsaturated Bonds in Aza-Bicyclic Systems
While specific studies on the copper-mediated oxidative functionalization of this compound are not extensively documented, analogies can be drawn from related systems. Copper catalysts are known to promote a wide range of oxidative coupling and functionalization reactions. pressbooks.pubrsc.orgchemrxiv.orgresearchgate.net
In the context of the target molecule, a copper catalyst could potentially mediate the oxidative cleavage of the exocyclic double bond to yield a ketone. researchgate.netnih.gov Alternatively, copper-catalyzed processes could lead to the introduction of functional groups at the allylic position or across the double bond. The presence of the ether oxygen could influence the reaction by coordinating to the copper center, thereby directing the functionalization.
| Catalyst System | Oxidant | Potential Transformation | Potential Product |
| Cu(I) or Cu(II) salts | Peroxides, O₂ | Oxidative Cleavage | Bicyclic Ketone |
| Cu(I)/Ligand | Various | Allylic Oxidation | Allylic Alcohol/Ester |
| Cu(II)/N-Fluorobenzenesulfonimide | N/A | Aminohydroxylation | Amino Alcohol |
Platinum-Catalyzed Rearrangements of Bicyclic Cyclopropane Derivatives
Platinum catalysts are well-known to induce the rearrangement of strained ring systems, including bicyclo[n.1.0]alkanes. Theoretical studies on the platinum-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane have shown that the reaction proceeds through the formation of a platinacyclobutane intermediate, followed by cleavage of a C-C bond of the cyclopropane ring and subsequent rearrangement to yield a substituted cyclopentanone (B42830).
For this compound, a platinum catalyst could interact with the exocyclic double bond and the strained cyclopropane ring. This interaction could lead to a variety of rearrangement pathways, potentially involving ring expansion or contraction, to afford novel carbocyclic or heterocyclic scaffolds. The specific outcome would be highly dependent on the nature of the platinum catalyst and the reaction conditions.
| Catalyst | Proposed Intermediate | Rearrangement Type | Potential Product |
| Pt(II) or Pt(0) complexes | Platinacyclobutane | Skeletal Rearrangement | Substituted Cyclopentanone or other ring-rearranged products |
| PtCl₂ | Carbocationic species | Ring Expansion/Contraction | Fused or Spirocyclic Heterocycles |
Derivatives, Analogues, and Advanced Functionalization of 2 Methylidene 6 Oxabicyclo 3.1.0 Hexane
Synthesis and Modification of Nucleoside Analogues Bearing the Oxabicyclo[3.1.0]hexane Scaffold
The rigid bicyclic system of 2-methylidene-6-oxabicyclo[3.1.0]hexane serves as a mimic for the furanose ring in natural nucleosides, effectively locking the sugar conformation. This has been instrumental in studying enzyme-substrate interactions. researchgate.net
Preparation of Pyrimidine (B1678525) Nucleoside Analogues with C-4' Modifications
A series of pyrimidine nucleoside analogues incorporating the 2-oxabicyclo[3.1.0]hexane scaffold with various modifications at the C-4' position have been synthesized. These modifications include the introduction of methylene (B1212753), azido, and arabino-like configurations. researchgate.net The synthesis of these novel analogues involved preparing a suitable sugar precursor with the 2-oxabicyclo[3.1.0]hexane framework. acs.org This precursor was obtained from [(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d] nih.govnih.govdioxol-5-yl]methyl benzyl (B1604629) ether through a Simmons-Smith type cyclopropanation reaction. researchgate.netacs.org Subsequent glycosylation reactions and deprotection steps yielded the final nucleoside analogues. acs.org
For instance, the synthesis of uridine (B1682114) and thymidine (B127349) analogues involved a novel approach using an isocyanate intermediate with a hydroxyl-protected scaffold. nih.gov Quenching this isocyanate with the lithium salts of corresponding acrylic amides led to the formation of uracil (B121893) and thymidine precursors in a single step. nih.gov Ring closure of these intermediates then produced the target-locked nucleosides. nih.gov The cytidine (B196190) analogue demonstrated moderate activity in HOS-313 cells, suggesting it may be a substrate for herpes simplex virus 1 thymidine kinase (HSV-1 TK). nih.gov
Conformational analysis of a thymidine analogue revealed that the 2-oxabicyclo[3.1.0]hexane scaffold restricts the conformation to a 0T1 form. researchgate.netacs.org
Construction of Purine (B94841) Analogues with Conformationally Restricted Sugar Moieties
The bicyclo[3.1.0]hexane scaffold, also known as a (N)-methanocarba moiety, has been employed to develop potent and selective ligands for adenosine (B11128) receptors, particularly the A3 subtype. nih.gov The synthesis of these purine analogues often starts from D-ribose to create a TBDPS-protected bicyclo[3.1.0]hexan alcohol as a key building block. nih.govresearchgate.net
One synthetic route involves the Mitsunobu reaction of 2,6-dichloro-1-deazapurine or 6-chloro-2-nitro-1-deazapurine with the methanocarba building block. nih.gov The resulting protected nucleoside derivatives can be further modified at the 2-position of the purine ring by introducing amino or methylthio groups. nih.gov The exocyclic amine at the 6-position can be introduced by reacting the 6-chloro derivative with benzylamine (B48309) or para-methoxybenzyl amine. nih.gov
Another approach involves the reaction of 6-chloropurines with dibenzyl amine followed by a Mitsunobu reaction with the methanocarba building block. nih.gov The 5'-hydroxy group can be replaced by a chloride using cyanuric chloride. nih.gov Cleavage of protecting groups then yields the final nucleosides. nih.gov One such derivative displayed a moderate A3AR affinity (Ki of 0.38 μM) and high selectivity. nih.govresearchgate.net
The rigid 6-oxobicyclo[3.1.0]hexane scaffold has also been used to create conformationally locked deoxynucleosides. conicet.gov.ar The synthesis of deoxyadenosine (B7792050) and deoxyguanosine analogues was achieved via a Mitsunobu coupling from a common precursor. conicet.gov.ar However, the corresponding pyrimidine nucleosides were found to be unstable, undergoing intramolecular epoxide ring-opening. conicet.gov.ar The deoxyguanosine analogue showed antiviral activity against the Epstein-Barr virus (EBV). researchgate.netconicet.gov.ar
Development of Bicyclic Nucleosides with Unique Structural Constraints
The development of bicyclic nucleosides with unique structural constraints has been a significant area of research. The 2-oxabicyclo[3.1.0]hexane scaffold has been utilized to synthesize nucleoside analogues of all five naturally occurring nucleic acid bases. researchgate.netacs.org The synthesis involves the preparation of a suitable sugar precursor which is then subjected to glycosylation and deprotection to yield the desired nucleoside analogues. researchgate.net
A novel bicyclo[3.1.0]hexane carbocyclic nucleoside with a south-like conformation was synthesized to interact with the herpes thymidine kinase (HSV-tk). nih.gov This synthesis featured the introduction of a hydroxymethyl chain via a Baylis-Hillman type reaction and the regioselective opening of a cyclic sulfite (B76179) intermediate to introduce the nitrogen functionality. nih.gov
Furthermore, 5'-prodrugs of cyclopropanated nucleosides featuring a 2-oxabicyclo[3.1.0]hexane scaffold have been investigated. wgtn.ac.nz These compounds were designed as isosteric analogues of ddhC, where the 3',4'-double bond is replaced by a cyclopropane (B1198618) ring to introduce conformational restriction. wgtn.ac.nz
| Compound Class | Key Synthetic Strategy | Noteworthy Findings |
| Pyrimidine Nucleoside Analogues | Simmons-Smith cyclopropanation; Use of isocyanate intermediate | Conformationally locked in a 0T1 form; Cytidine analogue showed moderate activity in HOS-313 cells. researchgate.netacs.orgnih.gov |
| Purine Nucleoside Analogues | Mitsunobu reaction with methanocarba building block | Potent and selective A3 adenosine receptor ligands; Deoxyguanosine analogue showed antiviral activity against EBV. researchgate.netnih.govconicet.gov.ar |
| Bicyclic Nucleosides | Glycosylation of a 2-oxabicyclo[3.1.0]hexane sugar precursor; Baylis-Hillman reaction | Synthesis of analogues of all five natural bases; Development of south-like conformers for HSV-tk interaction. researchgate.netacs.orgnih.gov |
Functionalization of the Bicyclo[3.1.0]hexane Core
The functionalization of the bicyclo[3.1.0]hexane core is crucial for creating a diverse range of molecular structures with potential biological activities.
Stereoselective Introduction of Additional Functional Groups
Stereoselective methods have been developed to introduce functional groups onto the bicyclo[3.1.0]hexane skeleton. An Et3Al mediated intramolecular epoxide opening and cyclopropanation reaction has been described to produce highly functionalized bicyclo[3.1.0]hexane systems with high efficiency and perfect endo selectivity for H or F atoms. nih.gov This methodology has been applied to the synthesis of potent and selective mGluR2/3 agonists. nih.gov
Another approach involves the stereoselective synthesis of 2'-substituted (S)-CCG-IV analogues, which are potent NMDA receptor agonists. nih.gov The synthesis starts with the conversion of optically active (R)-epichlorohydrin with diethylmalonate to a lactone, followed by reduction, oxidation, a Strecker reaction, and hydrolysis to yield the desired products stereoselectively. nih.gov
Transformations Leading to Diverse Substituent Patterns on the Oxabicyclic Skeleton
Various transformations have been employed to create diverse substituent patterns on the oxabicyclic skeleton. Gold(I)-catalyzed reactions of 1,6-enynes with carbonyl compounds can lead to the formation of 2-oxabicyclo[3.1.0]hexanes with high diastereoselectivity. nih.govacs.org The reaction pathway can vary depending on the substitution pattern of the alkene moiety in the starting enyne. acs.org
Cobalt-catalyzed intramolecular cyclopropanation of allylic diazoacetates provides access to densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivatives bearing three contiguous chiral centers. researchgate.netacs.org Ring-opening reactions of oxabicyclic compounds also serve as a strategic approach to generate cyclic and acyclic structures with diverse functionalities. researchgate.net
| Functionalization Method | Key Reagents/Catalysts | Resulting Structures/Applications |
| Intramolecular Epoxide Opening/Cyclopropanation | Et3Al | Highly functionalized bicyclo[3.1.0]hexanes; mGluR2/3 agonists. nih.gov |
| Asymmetric Synthesis from (R)-epichlorohydrin | Diethylmalonate, Strecker reaction | 2'-substituted (S)-CCG-IV analogues; NMDA receptor agonists. nih.gov |
| Gold-Catalyzed Cycloaddition | Gold(I) catalysts, 1,6-enynes, carbonyl compounds | Diastereoselective formation of 2-oxabicyclo[3.1.0]hexanes. nih.govacs.org |
| Cobalt-Catalyzed Intramolecular Cyclopropanation | Cobalt(II) complexes, allylic diazoacetates | Densely functionalized 3-oxabicyclo[3.1.0]hexan-2-ones. researchgate.netacs.org |
| Ring-Opening Reactions | Various reagents | Diverse cyclic and acyclic functionalized molecules. researchgate.net |
Synthesis and Transformations of Azabicyclo[3.1.0]hexane Analogues
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic system that serves as a key structural motif in a variety of biologically active compounds and pharmaceutical drugs. scispace.combeilstein-journals.orgnih.gov Its rigid three-dimensional structure is of significant interest in medicinal chemistry for orienting pharmacophores in a well-defined space. nih.gov Consequently, numerous synthetic strategies have been developed to access this important heterocyclic core and its derivatives.
Processes for Preparing 3-Azabicyclo[3.1.0]hexane Compounds
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through various synthetic methodologies, which can be broadly categorized as those involving cyclopropanation reactions, cycloadditions, and intramolecular cyclizations.
Cyclopropanation Reactions:
A prominent strategy for forming the bicyclic system is the creation of the cyclopropane ring onto a pre-existing pyrrolidine (B122466) or pyrroline (B1223166) derivative.
Palladium-Catalyzed Cyclopropanation: A practical and efficient method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. rsc.org The reaction can be performed on a gram scale, making it a viable route for significant quantities of material. rsc.org
Dirhodium(II)-Catalyzed Cyclopropanation: The intramolecular cyclopropanation of diazoacetates is an effective method for creating azabicyclo[3.1.0]hexane heterocycles. researchgate.net Specifically, the use of dirhodium(II) catalysts enables the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.govacs.org This method is notable for its efficiency, proceeding with very low catalyst loadings (as low as 0.005 mol %). nih.govacs.org By selecting the appropriate catalyst and hydrolysis conditions, either the exo- or endo-diastereomer can be selectively synthesized on a gram scale, often without the need for chromatographic purification. acs.org
Silver(I)-Catalyzed Oxidative Cyclopropanation: A simple approach using silver(I) catalysts facilitates the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. This method is highly atom-economical, forming multiple chemical bonds in a single step under air and without the need for an external oxidant, affording functionalized 3-aza-bicyclo[3.1.0]hexane derivatives in good to excellent yields. acs.org
[3+2] Cycloaddition Reactions:
This class of reactions is one of the most popular for constructing the 3-azabicyclo[3.1.0]hexane ring system. scispace.com
Azomethine Ylide Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene (B1174273) dipolarophiles provides reliable access to spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This strategy has been successfully applied to the synthesis of bis-spirocyclic derivatives by reacting both 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide, yielding the corresponding cycloadducts with high diastereofacial selectivity. beilstein-journals.orgnih.gov
Other Intramolecular and Tandem Reactions:
Photochemical Decomposition of Pyrazolines: A practical synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes has been developed utilizing the photochemical decomposition of CHF₂-substituted pyrazolines. scispace.comnih.gov This method is characterized by its simple operation, mild reaction conditions, and excellent tolerance for various functional groups, providing the desired products in moderate to excellent yields. scispace.comnih.gov
Base-Promoted Intramolecular Addition: Highly substituted aza[3.1.0]bicycles can be prepared via a base-promoted intramolecular addition of alkenes in vinyl cyclopropanecarboxamides. mdpi.com This transformation delivers conformationally restricted products and represents an efficient method for accessing the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com
Iridium-Catalyzed Reductive Amination/Cyclization: An enantioselective approach utilizes a Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls to form the 3-azabicyclo[3.1.0]hexane ring system. beilstein-journals.org
The table below summarizes selected synthetic methods and their key features.
Table 1: Selected Synthetic Methodologies for 3-Azabicyclo[3.1.0]hexane Derivatives| Method | Catalyst/Reagent | Key Features | Yields | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Cyclopropanation | Palladium catalyst | High yields, practical for gram-scale synthesis. | High | High | rsc.org |
| Dirhodium(II)-Catalyzed Cyclopropanation | Dirhodium(II) catalyst (e.g., Rh₂(esp)₂) | Very low catalyst loading, selective for exo or endo isomers. | Up to 76% | High | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | Stable azomethine ylide | Forms bis-spirocyclic derivatives, mild conditions. | Moderate to Good | High | beilstein-journals.orgnih.gov |
| Photochemical Decomposition | High-pressure mercury lamp | Mild conditions, excellent functional group tolerance. | Moderate to Excellent | Variable | scispace.comnih.gov |
| Base-Promoted Intramolecular Addition | Base (e.g., t-BuOK) | Access to highly substituted systems. | Up to 82% | N/A | mdpi.com |
Diastereoselective Reduction and Functionalization of Azabicyclic Ring Systems
Once the 3-azabicyclo[3.1.0]hexane core is constructed, further transformations can be performed to introduce or modify functional groups, often with a high degree of stereochemical control.
Diastereoselective Reduction:
The reduction of carbonyl groups within the azabicyclic framework is a key transformation for accessing the corresponding pyrrolidine derivatives.
Reduction of Diones: The carbonyl groups in 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives can be smoothly reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether. scispace.comnih.gov This reaction proceeds in nearly quantitative yield to give the corresponding 3-azabicyclo[3.1.0]hexane. nih.gov A noteworthy feature of this reduction is that the cyclopropane ring remains intact, with no cleavage observed during the reaction. scispace.comnih.gov Both diastereoisomers of the starting dione (B5365651) can be isolated via silica (B1680970) gel chromatography and reduced separately. nih.gov
Reduction of Enes: Diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes can be achieved using sodium cyanoborohydride (NaBH₃CN) in acetic acid, resulting in greater than 95% diastereoselectivity.
C–H Functionalization:
Direct functionalization of C–H bonds offers a powerful and efficient strategy for elaborating the azabicyclic core, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed Transannular C–H Arylation: A palladium-catalyzed method has been developed for the selective transannular C–H arylation of alicyclic amines, including the 3-azabicyclo[3.1.0]hexane system. nih.govfigshare.com This reaction allows for the functionalization of unactivated C–H sites that are remote from the nitrogen atom. nih.gov The use of pyridine- and quinoline-carboxylate ligands has been shown to be highly effective in increasing the reaction rate, yield, and scope of these transformations. nih.govfigshare.com This late-stage functionalization approach enables the rapid preparation of analogues bearing diverse aryl and heteroaryl substituents. nih.gov
The table below details examples of functionalization and reduction reactions on the azabicyclic system.
Table 2: Examples of Reduction and Functionalization of 3-Azabicyclo[3.1.0]hexane Systems| Reaction Type | Substrate | Reagent/Catalyst | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Carbonyl Reduction | 3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | LiAlH₄ in diethyl ether | 3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane | Nearly quantitative | nih.gov |
| C–H Arylation | Azabicyclo[3.1.0]hexane derivative | Pd(OAc)₂, Pyridine-carboxylate ligand, PhI | C4-arylated product | Improved yields and rates | nih.gov |
Analytical Methodologies for Structural Elucidation and Stereochemical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylidene-6-oxabicyclo[3.1.0]hexane and its derivatives. Both ¹H and ¹³C NMR provide critical information for confirming the bicyclic framework and the position of the exocyclic methylene (B1212753) group.
In the ¹H NMR spectrum of related 6-oxabicyclo[3.1.0]hexane systems, the protons on the epoxide and cyclopropane (B1198618) rings exhibit characteristic chemical shifts and coupling constants that are highly dependent on their stereochemical environment. For instance, in derivatives of this scaffold, the protons adjacent to the oxygen atom typically appear as distinct multiplets, with their coupling patterns revealing the cis or trans relationship to neighboring protons. The presence of the exocyclic double bond in this compound would be confirmed by signals in the olefinic region of the ¹H NMR spectrum, typically between 4.5 and 5.5 ppm, corresponding to the two geminal protons of the methylene group.
¹³C NMR spectroscopy is equally vital for structural confirmation. The carbon atoms of the epoxide are typically observed at chemical shifts between 50 and 70 ppm. The carbons of the cyclopropane ring are found further upfield, a characteristic feature of strained three-membered rings. The sp²-hybridized carbons of the methylidene group would be expected to have distinct signals in the range of 100-150 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for a Related 6-Oxabicyclo[3.1.0]hexane Derivative (Data for (1R,2R,5S)-1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol) uni-muenchen.de
| ¹H NMR (400 MHz, CD₂Cl₂) | δ (ppm) | **¹³C NMR (100 MHz, CD₂Cl₂) ** | δ (ppm) |
|---|---|---|---|
| H-2 | 4.00 (t, J = 7.9 Hz) | C-1 | 65.5 |
| H-5 | 3.27–3.23 (m) | C-2 | 75.9 |
| CH₂ | 1.98–1.87 (m) | C-3 | 29.3 |
| CH₂ | 1.59 (dddd, J = 14.2, 10.5, 8.4, 1.3 Hz) | C-4 | 25.5 |
| CH₃ | 1.44 (s) | C-5 | 63.2 |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula (C₆H₈O).
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) offers valuable structural information. For bicyclic epoxides, characteristic fragmentation pathways often involve the cleavage of the strained rings. The fragmentation of the parent compound, 6-oxabicyclo[3.1.0]hexane, shows a prominent peak for the molecular ion, and its fragmentation pattern can serve as a basis for understanding the behavior of its derivatives. nist.gov
For this compound, initial fragmentation would likely involve the loss of fragments such as CO, CHO, or C₂H₄O, which are common for cyclic ethers and epoxides. The presence of the double bond introduces additional fragmentation pathways, such as allylic cleavage or retro-Diels-Alder type reactions, which can help to confirm the position of the methylidene group. The analysis of the mass spectra of related terpene oxides provides insights into the expected fragmentation patterns for such bicyclic systems. future4200.com
Table 2: Key Ions in the Mass Spectrum of 6-Oxabicyclo[3.1.0]hexane (Data from NIST WebBook) nist.gov
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 84 | 35 | [M]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 54 | 65 | [C₄H₆]⁺ |
| 41 | 80 | [C₃H₅]⁺ |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the relative and absolute configuration of all stereocenters.
While a crystal structure for this compound itself is not reported in the provided sources, studies on related bicyclo[3.1.0]hexane and oxabicyclo[3.1.0]hexane systems demonstrate the power of this technique. researchgate.netacs.org For example, the X-ray structure of a precursor to a related system confirmed the stereochemistry of the cyclopropane ring, which was crucial for establishing the stereochemistry of the final product. sci-hub.se Such analyses reveal the precise puckering of the five-membered ring and the orientation of substituents, providing a static picture that complements the dynamic information obtained from NMR studies in solution.
Spectroscopic Techniques (FTIR, Raman, Near IR) for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR), Raman, and Near-infrared (NIR) spectroscopy, is used to identify the functional groups present in this compound.
FTIR and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The FTIR spectrum of the parent 6-oxabicyclo[3.1.0]hexane shows characteristic C-H stretching vibrations around 3000 cm⁻¹ and C-O stretching of the epoxide ring typically in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. nist.gov For this compound, additional key vibrational modes would be expected:
A C=C stretching vibration for the exocyclic methylene group, typically appearing around 1650 cm⁻¹.
A =C-H stretching vibration just above 3000 cm⁻¹.
An out-of-plane =C-H bending vibration (wag) around 890 cm⁻¹, which is characteristic of a geminal disubstituted alkene.
Raman spectroscopy would be particularly useful for observing the C=C stretch, as this bond is highly polarizable and often gives a strong Raman signal.
Near-infrared (NIR) spectroscopy primarily shows overtones and combination bands of the fundamental vibrations found in the mid-infrared region. While less common for detailed structural elucidation, it can be a valuable tool for process monitoring and material identification.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| C-H (alkane) | Stretching | 2850-3000 |
| C-H (alkene) | Stretching | 3010-3095 |
| C=C (alkene) | Stretching | 1640-1680 |
| C-O (epoxide) | Stretching | 1250, 800-950 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.
As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification by comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern as discussed in section 6.2.
GC-MS is particularly useful for:
Purity Assessment: The chromatogram can reveal the presence of impurities, such as starting materials, byproducts, or degradation products. The relative peak areas can be used to estimate the purity of the sample.
Component Identification: In complex mixtures, such as essential oils or products from chemical reactions like the oxidation of sabinene, GC-MS can be used to identify the various constituents. conicet.gov.arresearchgate.net The identification of terpene oxidation products often relies heavily on GC-MS analysis. future4200.com
The selection of the GC column and temperature program is crucial for achieving good separation of isomers and related compounds.
Future Research Directions and Synthetic Challenges for 2 Methylidene 6 Oxabicyclo 3.1.0 Hexane
Development of Novel and Sustainable Synthetic Pathways for the Scaffold
The efficient construction of the 2-methylidene-6-oxabicyclo[3.1.0]hexane core is a primary challenge. Its inherent strain and the presence of two reactive functional groups—an epoxide and an exocyclic alkene—demand mild and highly selective synthetic methodologies. Future research will likely focus on overcoming these hurdles through innovative and sustainable approaches.
A key strategy involves the late-stage introduction of one of the key functionalities. One potential pathway begins with a pre-formed methylidenecyclopentane derivative, followed by a stereoselective epoxidation of the endocyclic double bond. Conversely, a route could start from a cyclopropanated cyclopentene (B43876) oxide, with subsequent olefination to install the methylidene group.
Promising future directions include:
Intramolecular Cyclization Strategies: Designing acyclic precursors that can undergo tandem reactions to form both the epoxide and cyclopropane (B1198618) rings in a controlled manner. For instance, an intramolecular manganese(III) acetate-mediated oxidative free-radical cyclization could be explored. thieme-connect.de
Biocatalytic and Green Chemistry Approaches: The use of enzymes, such as monooxygenases, could offer a highly selective and environmentally benign method for the epoxidation of a suitable diene precursor. acs.org Additionally, employing sustainable oxidants like hydrogen peroxide with manganese-based catalysts represents a greener alternative to traditional reagents. organic-chemistry.org
Transition-Metal Catalysis: Gold-catalyzed cycloisomerization of specifically designed 1,6-enynes in the presence of a carbonyl compound could potentially assemble the 2-oxabicyclo[3.1.0]hexane framework, although installing the exocyclic methylidene group would require further innovation.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Precursors | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| Epoxidation | 1-Methylidene-2-cyclopentene | Diastereoselective epoxidation | Direct formation of the core structure. | Controlling stereoselectivity; potential for side reactions at the exocyclic double bond. |
| Olefination | 6-oxabicyclo[3.1.0]hexan-2-one | Wittig or Tebbe olefination | Utilizes a more stable ketone precursor. | Harsh conditions may be incompatible with the strained bicyclic system. |
| Intramolecular Cyclization | Substituted hex-5-en-1-yn-3-ol | Radical or transition-metal-catalyzed cyclization | High atom economy; potential for complexity generation in one step. | Design and synthesis of the specific precursor; controlling reaction pathways. |
| Biocatalysis | 1-Methylidenecyclopenta-1,3-diene | Enzymatic epoxidation | High stereoselectivity; environmentally friendly conditions. | Enzyme availability and stability; substrate specificity. |
Exploration of Unprecedented Reactivity and Derivatization Opportunities
The unique arrangement of the vinyl epoxide and the fused cyclopropane ring in this compound suggests a rich and largely unexplored reaction chemistry. Vinyl epoxides are versatile intermediates with multiple electrophilic sites, susceptible to nucleophilic attack via both direct (SN2) and conjugate (SN2') pathways. researchgate.net The presence of the adjacent cyclopropane ring is expected to significantly influence the regioselectivity and stereochemical outcome of these ring-opening reactions, leading to potentially unprecedented transformations.
Future research should systematically investigate the reactivity of this scaffold with a diverse range of reagents:
Nucleophilic Ring-Opening: The reaction with various nucleophiles (organocuprates, amines, thiols, azides) could provide access to a wide array of densely functionalized cyclopentane (B165970) derivatives with high stereocontrol. The directing effect of the cyclopropane ring could favor specific isomers that are otherwise difficult to access.
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed reactions, which are known to proceed via π-allyl intermediates with vinyl epoxides, could be exploited for asymmetric allylic alkylations, aminations, and other cross-coupling reactions. researchgate.net The unique strain and electronics of the bicyclic system may lead to novel catalytic cycles and products.
Cycloaddition Reactions: The exocyclic double bond and the strained rings present opportunities for various cycloaddition reactions. For example, a Diels-Alder reaction with arynes could initiate a cascade leading to complex polycyclic aromatic structures. nih.gov
Rearrangement Reactions: Acid- or metal-catalyzed rearrangements could provide pathways to other valuable carbocyclic or heterocyclic scaffolds, driven by the release of ring strain.
Table 2: Potential Derivatization Reactions and Opportunities
| Reaction Type | Reagent Class | Potential Products | Research Opportunity |
|---|---|---|---|
| Nucleophilic Ring-Opening | Organometallics (R₂CuLi), Heteroatom Nucleophiles (R₂NH, RSH) | Highly substituted cyclopentenols | Study the regio- and stereochemical influence of the fused cyclopropane ring. |
| Palladium-Catalyzed Allylic Alkylation | Soft nucleophiles (e.g., malonates) with Pd(0) catalyst | Functionalized cyclopentanes with a new C-C bond | Develop asymmetric variants to access enantiopure products. |
| Diels-Alder Cycloaddition | Dienes, Arynes | Polycyclic fused ring systems | Explore cascade reactions following the initial cycloaddition. |
| Radical Reactions | Radical initiators (AIBN) with trapping agents (H-SnBu₃) | Ring-opened or rearranged cyclopentane derivatives | Investigate intramolecular radical cyclizations onto the exocyclic alkene. |
Design and Synthesis of Advanced Functionalized Derivatives for Specific Research Applications
The 6-oxabicyclo[3.1.0]hexane framework is a key structural motif in conformationally restricted nucleoside analogues designed to probe and inhibit enzyme activity. researchgate.netresearchgate.netacs.org The rigidity of the bicyclic system locks the pseudosugar ring in a specific pucker, which can enhance binding affinity to target enzymes. The this compound scaffold is a prime candidate for expansion of this research.
The derivatization opportunities discussed in the previous section allow for the strategic installation of various pharmacophores, enabling the design of advanced molecules for specific applications:
Medicinal Chemistry: Derivatives can be synthesized as novel antiviral or anticancer agents. Ring-opening the vinyl epoxide with nucleobases or their precursors could yield a new class of carbocyclic nucleoside analogues with unique conformational properties. nih.gov The resulting allylic alcohol functionality also provides a handle for further modification or for acting as a key hydrogen-bonding group in an enzyme active site.
Natural Product Synthesis: The dense functionality and defined stereochemistry of derivatives make them powerful chiral building blocks for the total synthesis of complex natural products, particularly those containing highly substituted cyclopentane cores.
Molecular Probes: By incorporating fluorescent tags or other reporter groups through the reactive vinyl epoxide handle, derivatives of this compound could be designed as molecular probes to study biological processes or enzyme mechanisms.
Table 3: Potential Applications of Functionalized Derivatives
| Derivative Class | Potential Functionality | Target Application Area | Rationale |
|---|---|---|---|
| Nucleoside Analogues | Purine (B94841) or pyrimidine (B1678525) base attached via ring-opening | Antiviral, Anticancer | The rigid scaffold mimics a specific sugar conformation, potentially enhancing enzyme inhibition. |
| Amino Alcohols | Primary or secondary amine and a hydroxyl group | Chiral ligands, Pharmaceutical intermediates | High value, stereodefined synthons for further elaboration. |
| Fluorinated Derivatives | Fluorine atom installed via epoxide opening with a fluoride (B91410) source | Enzyme inhibitors, PET imaging agents | Fluorine can modulate metabolic stability and binding affinity. mdpi.com |
| Polycyclic Scaffolds | Fused aromatic or heterocyclic rings from cycloadditions | Materials science, Drug discovery scaffolds | Creation of novel, rigid three-dimensional structures with unique electronic properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-Methylidene-6-oxabicyclo[3.1.0]hexane derivatives, and how do reaction conditions influence product yields?
- Answer : Synthesis involves cyclopropanation and epoxidation strategies. Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones yields diastereoselective products (up to 95% yield) . Photoredox-mediated (3 + 2) annulation of aminocyclopropanes with cyclopropenes efficiently constructs the bicyclic core under mild conditions (blue LEDs, rt) . Reaction parameters like catalyst choice (Pd vs. Ru), temperature (-78°C to 80°C), and solvent polarity critically affect stereochemistry and yields. For example, LiAlH₄ reduction at 0°C preserves epoxide integrity, while higher temperatures cause ring-opening .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound derivatives?
- Answer : X-ray crystallography (resolution ≤ 0.8 Å) determines absolute configuration and ring conformation (e.g., triclinic P1 space group, a = 9.89 Å, b = 9.53 Å) . Solution-phase analysis uses 2D NOESY NMR (600 MHz) to confirm boat conformation via H3-H5 couplings (δ 3.12-3.45 ppm) . HRMS (ESI+, <2 ppm error) validates molecular composition, while IR (1700-1750 cm⁻¹) tracks carbonyl transformations .
Q. What are the key reactivity patterns of the epoxide ring in 6-oxabicyclo[3.1.0]hexane derivatives under different nucleophilic conditions?
- Answer : Regioselectivity depends on conditions:
- Basic media (NaOEt/EtOH, 0°C): Nucleophiles attack less hindered C2 (85% yield) .
- Acidic media (H₂SO₄/THF): Attack shifts to C3 via carbocation stabilization (72% yield) .
- Thiols (PhSH/DCM): Produce trans-diaxial adducts (dr >19:1) due to stereoelectronic control .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound derivatives in ring-opening reactions?
- Answer : DFT calculations (B3LYP/6-31G(d)) predict nucleophilic attack at C2 is favored by 8.3 kcal/mol due to reduced steric hindrance . X-ray data (R = 0.056) and kinetic studies (in situ IR) validate computational models, showing 15:1 preference for C2 attack with primary amines .
Q. What strategies address enantioselective synthesis challenges for this compound-based nucleoside analogues?
- Answer : Chiral (R)-BINAP-Pd catalysts (5 mol%) achieve 92% ee in cyclopropanation . Enzymatic resolution (lipase PS-30, 37°C) separates enantiomers (≥98% purity) . Rigid templates restrict pseudorotation (P = 18°-162°), enhancing base pairing in analogues (Δε = ±12.3 mdeg at 260 nm) .
Q. How does photoredox-mediated (3 + 2) annulation expand bicyclo[3.1.0]hexane synthesis scope?
- Answer : Radical-based annulation under blue LEDs (rt) yields 78-94% for EWG-containing substrates, surpassing thermal methods (>100°C, <50% yields) . EPR studies confirm a SET mechanism involving *Ir(ppy)₃ (E1/2 = +1.21 V vs SCE) .
Q. What structural features enhance biological activity in antimicrobial agents?
- Answer : Strained bicyclic systems improve membrane permeability (logP = 1.2 vs 2.8 for acyclic) and pharmacophore orientation. Trovafloxacin’s 3-azabicyclo moiety boosts DNA gyrase inhibition (IC50 = 0.8 nM) via C8-methoxy positioning . C2-fluoro substitution increases potency (EC50 = 0.12 μM vs 2.3 μM for methyl) .
Q. How do derivatives interact with cytochrome P450 enzymes in drug metabolism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
